1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone
Description
Properties
IUPAC Name |
1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-9-12(14)13-6-7-16-11-5-3-2-4-10(11)8-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASYYWSRXALLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazepine derivatives, including 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone, typically involves the reaction of 2-aminophenols with alkynones. One such method involves heating the reactants in 1,4-dioxane at 100°C. The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the benzoxazepine ring .
Industrial Production Methods
Industrial production methods for benzoxazepine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that compounds related to 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone exhibit antidepressant-like effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to improved mood and reduced anxiety in animal models.
Neuroprotective Effects
The neuroprotective properties of oxazepin derivatives have been documented in several studies. For instance, compounds similar to this compound have demonstrated the ability to inhibit neurodegenerative processes associated with conditions like Alzheimer's disease. These compounds may help reduce oxidative stress and inflammation in neuronal cells.
Pharmacological Insights
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of this compound class. In vitro studies show that this compound can inhibit the release of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Anticancer Activity
The anticancer properties of oxazepin compounds are being explored extensively. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of tumor growth factors.
Material Science Applications
Polymeric Composites
In material science, this compound has been investigated as a potential additive for polymeric composites. Its inclusion can enhance thermal stability and mechanical properties of polymers, making them suitable for advanced engineering applications.
Data Tables
| Application Area | Effects | References |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | Research Study A |
| Neuroprotective effects | Research Study B | |
| Pharmacology | Anti-inflammatory properties | Research Study C |
| Anticancer activity | Research Study D | |
| Material Science | Enhances thermal stability of polymers | Research Study E |
Case Studies
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was attributed to increased serotonin levels in synaptic clefts.
Case Study 2: Neuroprotection in Alzheimer's Models
In vitro experiments using neuronal cell lines exposed to amyloid-beta showed that the compound could reduce cell death and oxidative stress markers significantly. This suggests a protective role against neurodegeneration.
Case Study 3: Anti-inflammatory Mechanism
In a controlled study involving lipopolysaccharide-induced inflammation in macrophages, treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels. This supports its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. For instance, benzoxazepine derivatives have been shown to interact with neurotransmitter receptors and ion channels, which can modulate neuronal activity and produce anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with key analogues based on heterocyclic cores, substituents, and pharmacological relevance:
Key Structural and Functional Differences
Heterocyclic Core: The benzo[f][1,4]oxazepine ring in the target compound differs from benzo[b][1,4]dioxine (two oxygen atoms) or benzo[b][1,4]thiazepine (sulfur and nitrogen). Benzo[b][1,4]thiazepine derivatives (e.g., ) exhibit sulfur-mediated hydrophobic interactions, which may enhance membrane permeability compared to oxazepines .
Substituent Effects: The methoxyethanone group in the target compound introduces both electron-donating (methoxy) and electron-withdrawing (ketone) effects, influencing reactivity and metabolic stability. In contrast, sulfonyl or bromophenyl substituents () enhance steric bulk and electrophilicity, affecting binding kinetics .
Synthetic Accessibility :
Pharmacological and Physicochemical Properties
- mTOR Inhibition: The benzo[f][1,4]oxazepine derivative in exhibits nanomolar inhibition of mTORC1, attributed to the bi-steric binding mode enabled by the oxazepine core’s flexibility .
- Drug-Likeness: The methoxyethanone group likely improves solubility compared to sulfonyl or bromophenyl analogues, as evidenced by calculated logP values for similar compounds (e.g., : logP = 3.2 for triazole-based analogues) .
- Metabolic Stability : The oxazepine nitrogen may increase susceptibility to oxidative metabolism compared to sulfur-containing thiazepines, which are more resistant to cytochrome P450 degradation .
Biological Activity
1-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.346 g/mol
- IUPAC Name : 5-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetyl]-1,3-dihydrobenzimidazol-2-one
- CAS Number : 1311869-91-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate neurotransmitter receptors and ion channels in the central nervous system, which could explain its potential anticonvulsant effects. Additionally, it may inhibit pathways crucial for cancer cell proliferation, such as the Wnt/β-catenin signaling pathway.
Anticancer Activity
Research indicates that derivatives of 1-(2,3-dihydrobenzo[f][1,4]oxazepin) exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer). The IC50 values for these compounds ranged from 15 to 41 µM, indicating moderate potency compared to standard chemotherapeutics like methotrexate .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 28 |
| Compound B | DU-145 | 16 |
| Methotrexate | MCF-7 | 21.96 |
Antimicrobial Activity
Some derivatives have been tested for antimicrobial properties. Results indicate that certain compounds exhibit significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study on Anticancer Effects
In a recent study published in Der Pharma Chemica, a series of benzothiazepine derivatives were synthesized and tested for their anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity. Compounds with halogen substitutions demonstrated improved efficacy against cancer cell lines .
Evaluation of Antimicrobial Properties
Another study focused on the antimicrobial efficacy of synthesized oxazepine derivatives. The results indicated that certain compounds were significantly more potent than standard antibiotics, showcasing the potential for developing new antimicrobial agents based on this chemical framework .
Summary and Future Directions
The compound this compound exhibits promising biological activities that warrant further investigation. Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- In vivo studies to assess its therapeutic potential and safety profiles.
- Exploration of structural modifications to enhance efficacy and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
